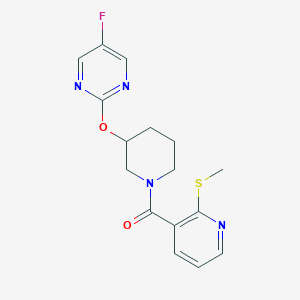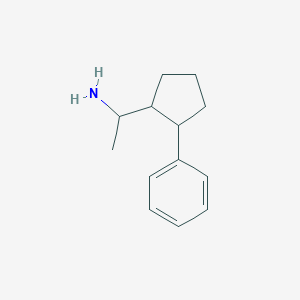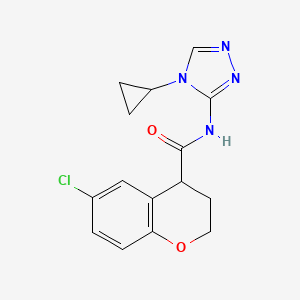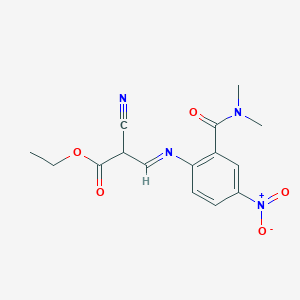![molecular formula C22H24ClN3O3S2 B2776944 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932497-00-2](/img/structure/B2776944.png)
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the spirocyclic core through cyclization reactions.
Step 2: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the ethylthio group through nucleophilic substitution.
Step 4: Incorporation of the 4-methoxyphenylsulfonyl group via sulfonation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a specialty chemical in the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 2-(4-Chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene may impart distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-ethylsulfanyl-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-3-30-21-20(16-4-6-17(23)7-5-16)24-22(25-21)12-14-26(15-13-22)31(27,28)19-10-8-18(29-2)9-11-19/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBQXZNXBEKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)
![N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2776863.png)
![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)

![Tert-butyl 2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2776866.png)
![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
![N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2776878.png)


